molecular formula C20H21N5O3 B2921823 Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1797954-30-3

Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2921823
CAS No.: 1797954-30-3
M. Wt: 379.42
InChI Key: GEAKLRMISYWQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic small-molecule compound featuring a benzoate core linked to a piperidine ring via a carbamoyl bridge. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazine and piperidine motifs are pharmacologically relevant.

Properties

IUPAC Name

methyl 4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-20(27)16-4-2-15(3-5-16)19(26)24-13-14-6-10-25(11-7-14)18-17(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAKLRMISYWQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates various functional groups that contribute to its biological activity, including a piperidine moiety and a cyanopyrazine ring. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N6O4C_{21}H_{22}N_{6}O_{4}, with a molecular weight of approximately 422.4 g/mol. The compound features a carbamate structure , which is known for enhancing pharmacological properties.

PropertyValue
Molecular FormulaC21H22N6O4
Molecular Weight422.4 g/mol
CAS Number1797286-47-5

The biological activity of the compound is primarily attributed to its interaction with specific protein targets involved in various disease pathways. Research indicates that compounds with similar structures often exhibit significant interactions with key proteins, suggesting a multifaceted mechanism of action. The presence of the cyanopyrazine and piperidine rings enhances its affinity for these targets, potentially leading to therapeutic effects.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases, which play critical roles in cell signaling and proliferation.
  • Antibacterial and Antitumor Activity : Similar compounds have demonstrated antibacterial and antitumor properties, indicating that this compound could possess similar activities.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting a potential therapeutic window.

Case Study: CHK1 Inhibition

A related compound demonstrated over 400-fold selectivity for inhibiting CHK1 over CHK2 in vitro, showcasing the importance of structural modifications in enhancing selectivity for specific targets . This selectivity is crucial for minimizing off-target effects and improving safety profiles in clinical applications.

Pharmacokinetics

Understanding the pharmacokinetics (PK) of this compound is essential for assessing its viability as a therapeutic agent. Preliminary data suggest that the compound shows promising metabolic stability, which is critical for maintaining effective concentrations in vivo.

ParameterValue
Metabolic StabilityHigh
Selectivity>400-fold for CHK1

Comparison with Similar Compounds

The compound shares structural homology with several piperidine-linked benzoate derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and inferred pharmacological profiles:

Structural Analogues from Eli Lilly (Phenoxyethyl Piperidine Series)

Compounds 14–16 in are phenoxyethyl-substituted piperidine benzoates. Key differences include:

  • Substituent on Piperidine: The target compound has a 3-cyanopyrazin-2-yl group, whereas Eli Lilly’s analogues feature a 2-phenoxyethyl substituent.
  • Linker Flexibility : The target compound uses a methylene (-CH2-) linker between the piperidine and carbamoyl group, while Eli Lilly’s compounds employ either methylene or cyclopropane linkers (e.g., Prep 16).
Compound ID Piperidine Substituent Molecular Formula Molecular Weight MS (m/z)
Target Compound 3-cyanopyrazin-2-yl C21H22N6O3 406.44 N/A
Eli Lilly Prep 14 2-phenoxyethyl C24H28N2O4 408.49 397 (M+H)+
Eli Lilly Prep 15 2-phenoxyethyl (propyl linker) C25H30N2O4 422.52 425 (M+H)+
Eli Lilly Prep 16 2-phenoxyethyl (cyclopropyl) C25H28N2O4 420.50 423 (M+H)+

Implications :

  • The 3-cyanopyrazin-2-yl group may improve solubility compared to phenoxyethyl substituents due to its polar cyano group.
  • The smaller molecular weight of the target compound (406 vs. 408–422) could enhance bioavailability.
Comparison with Sulfamoyl-Substituted Piperidine Benzoate ()

The compound in , methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, differs in its piperidine substitution:

  • Substituent: A sulfamoyl group (-SO2NMe2) replaces the 3-cyanopyrazin-2-yl group.
  • Molecular Weight : 383.5 vs. 406.44, reflecting the lighter sulfamoyl group compared to pyrazine.
Property Target Compound Sulfamoyl Analogue
Molecular Formula C21H22N6O3 C17H25N3O5S
Key Substituent 3-cyanopyrazin-2-yl N,N-dimethylsulfamoyl
Molecular Weight 406.44 383.5

Implications :

  • The sulfamoyl analogue’s lower molecular weight and sulfur atom may alter metabolic stability.
  • The target compound’s pyrazine ring could confer selectivity toward kinases or nucleotide-binding targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.